N-Desethyl Milnacipran
Description
Synthesis Analysis
Research into the synthesis of Milnacipran derivatives, including N-Desethyl Milnacipran, involves the exploration of conformationally restricted analogs based on Milnacipran’s cyclopropane structure. These studies aim to develop efficient NMDA receptor antagonists with varying stereochemistries. For instance, specific analogs have been designed and synthesized to exhibit enhanced efficacy as NMDA receptor antagonists, surpassing Milnacipran’s effects (Shuto et al., 1996). Additionally, innovative approaches have been taken to synthesize novel trans-2-aminomethyl-1-phenylcyclopropanecarboxamides, serving as templates for further derivatization and investigation of Milnacipran's analogs (Vervisch et al., 2009).
Molecular Structure Analysis
The molecular structure of Milnacipran and its derivatives, including N-Desethyl Milnacipran, is crucial in their function as NMDA receptor antagonists and antidepressants. Studies on the structural confirmation of Milnacipran isomers and analogs provide insights into the compound's bioactive conformation and its interaction with biological targets (Hong, 2005).
Chemical Reactions and Properties
Research into the chemical reactions and properties of Milnacipran derivatives focuses on their synthesis pathways and the characterization of process-related impurities. This includes exploring various synthetic routes, identifying potential impurities during the process development, and characterizing these impurities using spectral data (Raja Gopal et al., 2013).
Physical Properties Analysis
The physical properties of N-Desethyl Milnacipran, such as solubility, melting point, and stability, are essential for its formulation and therapeutic efficacy. While specific studies focusing solely on the physical properties of N-Desethyl Milnacipran were not identified, research on Milnacipran and its analogs often includes these analyses to optimize drug development and application.
Chemical Properties Analysis
The chemical properties, including the pharmacokinetics and metabolism of Milnacipran, are crucial for understanding its therapeutic profile and safety. Studies investigating the pharmacokinetics of Milnacipran provide insights into its absorption, bioavailability, protein binding, and elimination, which are pertinent to all its derivatives, including N-Desethyl Milnacipran (Puozzo et al., 2002).
properties
IUPAC Name |
(1R,2S)-2-(aminomethyl)-N-ethyl-1-phenylcyclopropane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,16)/t11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKUMJGXPDEXSQ-YPMHNXCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CC1CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desethyl Milnacipran | |
CAS RN |
105310-07-4 | |
Record name | N-Desethyl milnacipran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105310074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DESETHYL MILNACIPRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHM9921F76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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